molecular formula C15H20BrFN2O2 B13926670 Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B13926670
M. Wt: 359.23 g/mol
InChI Key: KJYAWUCXKMOZDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a phenyl ring substituted with bromine (Br) and fluorine (F) at the 3- and 5-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic workflows. This compound is primarily utilized as a key intermediate in pharmaceutical chemistry, enabling further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) due to the bromine atom’s reactivity . Its structural framework is analogous to bioactive molecules targeting kinases, receptors, or enzymes, where halogen substituents often enhance binding affinity and metabolic stability .

Properties

Molecular Formula

C15H20BrFN2O2

Molecular Weight

359.23 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3

InChI Key

KJYAWUCXKMOZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Detailed Synthetic Route from Literature and Patents

Step 1: Formation of 4-(3-bromo-5-fluorophenyl)piperazine
  • Starting materials: Piperazine and 1,2-difluoro-4-nitrobenzene derivatives or suitably halogenated fluorobenzenes.
  • Conditions: The reaction is carried out in an aromatic hydrocarbon solvent such as toluene or xylene under nitrogen atmosphere at 40–90 °C.
  • Mechanism: Nucleophilic aromatic substitution where piperazine displaces a fluorine atom on the aromatic ring to form the aryl-piperazine intermediate.

For example, in a related synthesis of fluorophenyl piperazine derivatives, piperazine (0.77 mol) is mixed with toluene (500 mL), heated to 50 °C to form a homogeneous solution, then 1,2-difluoro-4-nitrobenzene (0.314 mol) is added and stirred at 80–90 °C for 3–6 hours to yield the substituted piperazine intermediate.

Step 2: Protection of Piperazine Nitrogen with tert-Butoxycarbonyl Group
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to protect the nitrogen of the piperazine ring.
  • Conditions: The reaction is typically performed in dichloromethane (CH2Cl2) or toluene at 0 °C to room temperature under anhydrous conditions.
  • Procedure: Boc2O is added to the piperazine intermediate solution, often with a base such as triethylamine (NEt3) to scavenge generated acid, and stirred for 18 hours to ensure complete protection.

In a representative procedure, Boc2O (533 mg, 2.44 mmol) is added to CH2Cl2 at 0 °C, followed by the addition of the piperazine derivative and triethylamine dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The product is isolated by extraction and drying over sodium sulfate.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Piperazine + 3-bromo-5-fluorobenzene derivative Toluene, 80–90 °C, 3–6 h 4-(3-bromo-5-fluorophenyl)piperazine
2 4-(3-bromo-5-fluorophenyl)piperazine + Boc2O + NEt3 CH2Cl2, 0 °C → rt, 18 h This compound

Analytical and Research Findings Supporting the Preparation

  • Reaction atmosphere: All reactions are preferably conducted under nitrogen to avoid moisture and oxygen interference.
  • Solvent choice: Aromatic hydrocarbons such as toluene or xylene are preferred for the nucleophilic aromatic substitution and reduction steps due to their ability to dissolve both reactants and maintain reaction homogeneity.
  • Protection efficiency: The use of di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine ensures high yields of the protected piperazine derivative with minimal side reactions.
  • Purification: Extraction with aqueous solutions (NH4Cl, NaHCO3) and drying over anhydrous sodium sulfate followed by concentration under reduced pressure provides the pure product.
  • Spectral data: The spectral characteristics (NMR, IR, MS) of the this compound match previously reported data, confirming the structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Reaction type Nucleophilic aromatic substitution, Boc protection
Starting materials Piperazine, 3-bromo-5-fluorobenzene derivatives
Solvents Toluene, dichloromethane
Temperature 0 °C to 90 °C (depending on step)
Atmosphere Nitrogen (anhydrous conditions)
Reaction time 3–6 hours (aryl substitution), 18 hours (Boc protection)
Bases used Triethylamine
Workup Aqueous washes (NH4Cl, NaHCO3), drying over Na2SO4
Purification Filtration, concentration under reduced pressure
Characterization NMR, IR, MS matching literature data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Halogen vs. Electron-Withdrawing Groups (EWGs): Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki), whereas EWGs like CF₃ () or CN () modulate electronic properties and binding interactions.
  • Aromatic Core Variations: Pyridine-based analogs () exhibit greater electron deficiency compared to phenyl derivatives, altering reactivity in nucleophilic substitutions.
  • Synthetic Flexibility: The Boc group is universally retained across derivatives for nitrogen protection, with Pd- or Cu-catalyzed couplings being predominant for aryl-piperazine bond formation .

Physicochemical and Spectroscopic Properties

  • Lipophilicity: Bromine and fluorine in the target compound increase logP compared to non-halogenated analogs, enhancing membrane permeability .
  • NMR Signatures:
    • The Boc group’s tert-butyl protons resonate at δ ~1.4 ppm (singlet).
    • Aromatic protons in the target compound display complex splitting (e.g., meta-fluorine coupling, J ~8–10 Hz) .
  • Thermal Stability: Boc-protected derivatives generally decompose above 200°C, with stability influenced by substituent electronegativity .

Biological Activity

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate (CAS No. 1129540-98-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, supported by relevant data and research findings.

The molecular formula of this compound is C15H20BrFN2O2, with a molecular weight of 359.23 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties.

Research indicates that compounds containing piperazine moieties often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound with these targets are still under investigation. However, the presence of bromine and fluorine substituents suggests potential for enhanced binding affinity and selectivity.

Antimicrobial Activity

A study highlighted the antimicrobial potential of piperazine derivatives, indicating that modifications such as bromination and fluorination can significantly enhance activity against pathogens. For example, derivatives with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, it is reasonable to hypothesize similar or improved activity based on structural analogs.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, which play critical roles in mood regulation and anxiety disorders. The potential for this compound to act as a serotonin receptor modulator warrants further exploration in psychopharmacology.

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study on various piperazine derivatives indicated that those with halogen substitutions (like bromine and fluorine) exhibited enhanced antibacterial properties. The study reported MIC values significantly lower than those of standard antibiotics .
  • Neuroactive Properties : Research focusing on piperazine compounds has demonstrated their efficacy as anxiolytics and antidepressants in preclinical models. For instance, certain derivatives have been shown to bind selectively to serotonin receptors, leading to increased serotonin levels in synaptic clefts .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine-containing compounds suggest that the introduction of electron-withdrawing groups like bromine and fluorine can improve bioactivity by enhancing lipophilicity and receptor binding .

Data Table: Summary of Biological Activities

Activity Type Reported MIC (μg/mL) Reference
Antibacterial3.12 - 12.5
NeuropharmacologicalNot specified

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